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molecular formula C16H14ClFO4 B1593247 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid CAS No. 949465-79-6

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid

Cat. No. B1593247
M. Wt: 324.73 g/mol
InChI Key: KMMMWZNGDLRCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383819B2

Procedure details

Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate was dissolved in isopropanol (20 mL), and 1 mol/L aqueous sodium hydroxide solution (30 mL) was added. The mixture was stirred at 70° C. for 3 h, and completion of the reaction was confirmed by HPLC. After cooling the reaction mixture to room temperature, activated carbon (Sirasagi A) (1.0 g) was added. After stirring, the mixture was filtered using powder cellulose (KC FLOCK). The reaction container and the filter were washed with isopropanol (5 mL)/water (5 mL) solution, and combined with the filtrate. Water (20 mL) and hexane (20 mL) were added to the obtained filtrate and, after stirring, the organic layer was removed. The aqueous layer was washed again with hexane (20 mL). The aqueous layer was ice-cooled, methylisopropylketone (50 mL) was added while adding 2 mol/L hydrochloric acid solution (10 mL) dropwise at 10° C. After the addition, the mixture was stirred at room temperature and the aqueous layer was discarded. The organic layer was washed twice with 10% brine (20 mL). After washing, the solvent was evaporated under reduced pressure to give 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid (4.8 g, yield 81%, from methyl 5-bromo-2,4-dimethoxybenzoate obtained in Step 2).
Name
Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[CH2:5][C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([O:13]C)=[O:12].[OH-].[Na+]>C(O)(C)C>[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[CH2:5][C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(CC=2C(=CC(=C(C(=O)OC)C2)OC)OC)C=CC1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
ADDITION
Type
ADDITION
Details
activated carbon (Sirasagi A) (1.0 g) was added
STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The reaction container and the filter were washed with isopropanol (5 mL)/water (5 mL) solution
ADDITION
Type
ADDITION
Details
Water (20 mL) and hexane (20 mL) were added to the obtained filtrate
STIRRING
Type
STIRRING
Details
after stirring
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
WASH
Type
WASH
Details
The aqueous layer was washed again with hexane (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
methylisopropylketone (50 mL) was added
ADDITION
Type
ADDITION
Details
while adding 2 mol/L hydrochloric acid solution (10 mL) dropwise at 10° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
WASH
Type
WASH
Details
The organic layer was washed twice with 10% brine (20 mL)
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(CC=2C(=CC(=C(C(=O)O)C2)OC)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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